molecular formula C16H15N3 B13820395 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole

Cat. No.: B13820395
M. Wt: 249.31 g/mol
InChI Key: GDGPTJOHDWWUMQ-UHFFFAOYSA-N
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Description

9-Benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazobenzimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

The synthesis of 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole typically involves the condensation of 2-aminobenzimidazole with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

9-Benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

9-Benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole include other imidazobenzimidazole derivatives such as:

  • 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole
  • 9-Methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole
  • This compound N-oxide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

4-benzyl-1,2-dihydroimidazo[1,2-a]benzimidazole

InChI

InChI=1S/C16H15N3/c1-2-6-13(7-3-1)12-19-15-9-5-4-8-14(15)18-11-10-17-16(18)19/h1-9H,10-12H2

InChI Key

GDGPTJOHDWWUMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4

Origin of Product

United States

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